

Application Note & Protocol: N3-TOTA-Suc in Cell-Based Assays

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Compound of Interest		
Compound Name:	N3-TOTA-Suc	
Cat. No.:	B6319452	Get Quote

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Introduction

This document provides a comprehensive guide for the utilization of **N3-TOTA-Suc**, a novel trivalent TOTA-scaffold with a sucrose moiety, in cell-based assays. **N3-TOTA-Suc** is designed for robust chelation of radiometals, such as Gallium-68 (⁶⁸Ga), enabling its use as a radiotracer in various research applications. The inclusion of a sucrose molecule is intended to facilitate investigation of cellular uptake mechanisms, particularly those involving glucose transporters. This application note details the experimental workflow, from radiolabeling of **N3-TOTA-Suc** to its application in cellular uptake and internalization assays. The protocols provided are intended to serve as a foundational method, which can be optimized by the end-user for specific cell lines and experimental conditions.

Principle of the Method

The experimental workflow involves three key stages:

- Radiolabeling of **N3-TOTA-Suc** with Gallium-68: The TOTA chelator on the **N3-TOTA-Suc** molecule stably incorporates ⁶⁸Ga, a positron-emitting radionuclide, creating the radiotracer [⁶⁸Ga]Ga-**N3-TOTA-Suc**.
- Cellular Uptake and Internalization Assays: Cultured cells are incubated with [68Ga]Ga-N3-TOTA-Suc. The amount of radioactivity associated with the cells is measured to quantify



cellular uptake.

• Data Analysis: The results are analyzed to determine the extent of cellular uptake and can be used to investigate the kinetics and mechanisms of internalization.

Materials and Reagents

- N3-TOTA-Suc
- ⁶⁸Ge/⁶⁸Ga generator
- Sodium acetate buffer (1 M, pH 4.0-4.5)
- · Metal-free water and reaction vials
- Sep-Pak C18 cartridges
- Ethanol
- Sterile saline or phosphate-buffered saline (PBS)
- 0.22 μm sterile filters
- Cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Cell line of interest
- Assay buffer (e.g., HBSS-HEPES, pH 7.4)
- Lysis buffer (e.g., RIPA buffer)
- Gamma counter or scintillation counter



Experimental Protocols

Part 1: Radiolabeling of N3-TOTA-Suc with Gallium-68

This protocol outlines the procedure for labeling N3-TOTA-Suc with ⁶⁸Ga.

- 1.1. Precursor Preparation:
- Dissolve **N3-TOTA-Suc** in metal-free water to a concentration of 1 mg/mL.
- 1.2. 68Ga Elution:
- Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
- 1.3. Radiolabeling Reaction:
- In a sterile, metal-free reaction vial, combine 10-20 μg of the N3-TOTA-Suc precursor solution.
- Add 150 μL of 1 M Sodium Acetate buffer to adjust the pH to 4.0-4.5.[1]
- Add 100-500 MBq of the ⁶⁸GaCl₃ eluate to the reaction vial.[1]
- Gently mix and incubate the reaction mixture at 95°C for 15-20 minutes.
- 1.4. Purification of [68Ga]Ga-N3-TOTA-Suc:
- Condition a Sep-Pak C18 cartridge by washing it with 5 mL of ethanol followed by 10 mL of sterile water.[1]
- Dilute the reaction mixture with 1 mL of sterile water and load it onto the conditioned C18 cartridge. The radiolabeled product will be retained.[1]
- Wash the cartridge with 10 mL of sterile water to remove any unreacted ⁶⁸Ga.
- Elute the purified [68Ga]Ga-**N3-TOTA-Suc** from the cartridge with 0.5-1.0 mL of 50% ethanol in saline.
- 1.5. Quality Control:



- Radiochemical Purity (RCP): Determine the RCP using radio-HPLC. The RCP should be ≥95%.
- pH Measurement: The pH of the final formulation should be within the physiological range of 6.5-7.5.
- Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.

Part 2: Cell-Based Assays

This section describes the protocol for performing cellular uptake and internalization assays using [68Ga]Ga-N3-TOTA-Suc.

2.1. Cell Culture:

- Culture the desired cell line in appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO₂.
- For the assay, seed cells into 24-well or 96-well plates and allow them to grow to near confluence.

2.2. Cellular Uptake Assay:

- On the day of the assay, aspirate the growth medium from the wells.
- Wash the cells twice with pre-warmed assay buffer (e.g., HBSS-HEPES, pH 7.4).
- Add 200 μL of fresh assay buffer to each well.
- Initiate the uptake by adding a known amount of [68Ga]Ga-N3-TOTA-Suc to each well.
- Incubate the plate at 37°C for predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes) with gentle agitation.
- To stop the uptake, rapidly wash the cells three times with ice-cold PBS.



- Lyse the cells by adding an appropriate volume of lysis buffer (e.g., 200 μL of RIPA buffer) to each well.
- Collect the cell lysates and measure the radioactivity using a gamma counter.
- In parallel, determine the total protein concentration of the lysate using a BCA assay to normalize the radioactivity counts.
- Express cellular uptake as a percentage of the added dose per milligram of protein.

2.3. Internalization Assay:

- To differentiate between membrane-bound and internalized radioactivity, an acid wash step can be included.
- Following the incubation with [68Ga]Ga-**N3-TOTA-Suc**, wash the cells once with ice-cold PBS.
- Add an acidic buffer (e.g., 0.2 M glycine, pH 2.5) for 5-10 minutes on ice to strip the surfacebound radiotracer.
- Collect the acidic buffer (surface-bound fraction).
- Wash the cells again with ice-cold PBS.
- Lyse the cells as described in step 2.2.7. The radioactivity in the lysate represents the internalized fraction.
- Measure the radioactivity in both the acidic wash and the cell lysate.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Radiolabeling of N3-TOTA-Suc



Parameter	Result
Precursor Amount (μg)	15
⁶⁸ Ga Activity (MBq)	350
Reaction Time (min)	15
Reaction Temperature (°C)	95
Radiochemical Purity (%)	>95%
Final Product pH	7.0

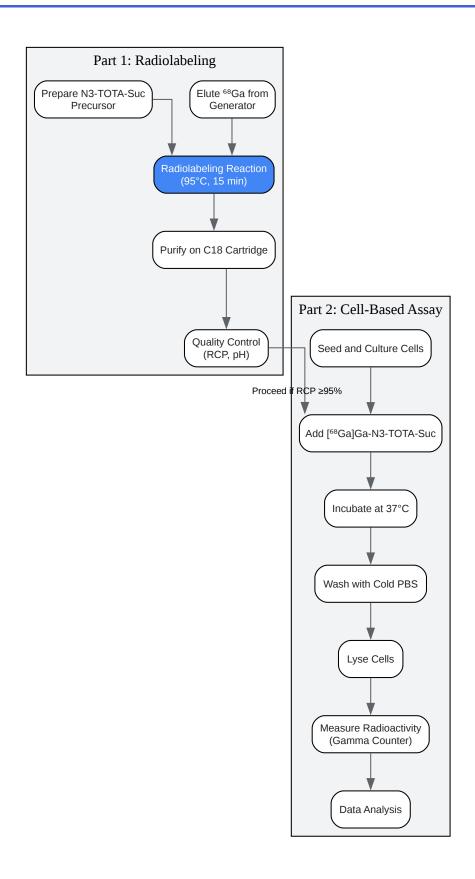
Table 2: Cellular Uptake of [68Ga]Ga-N3-TOTA-Suc in XYZ Cells

Time (min)	Total Uptake (% Added Dose/mg Protein)	Internalized Fraction (%)	Surface-Bound Fraction (%)
5	1.5 ± 0.2	0.8 ± 0.1	0.7 ± 0.1
15	3.2 ± 0.4	2.5 ± 0.3	0.7 ± 0.1
30	5.8 ± 0.6	5.0 ± 0.5	0.8 ± 0.2
60	8.1 ± 0.9	7.2 ± 0.8	0.9 ± 0.2
120	9.5 ± 1.1	8.5 ± 1.0	1.0 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

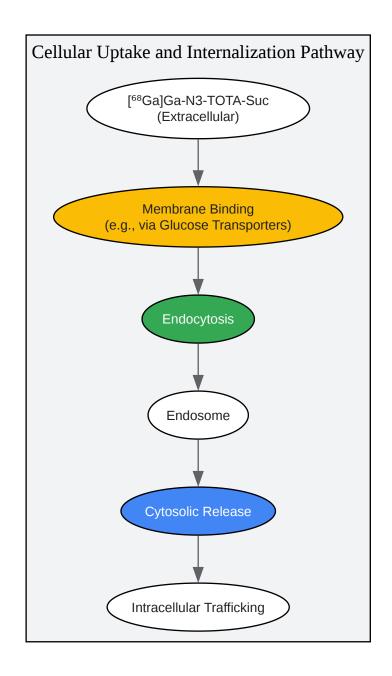




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Caption: Experimental workflow for N3-TOTA-Suc from radiolabeling to cell-based assays.





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Caption: Putative signaling pathway for the cellular uptake of [68Ga]Ga-N3-TOTA-Suc.

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